[Amino(phenyl)phosphinothioyl]benzene
Description
[Amino(phenyl)phosphinothioyl]benzene is an organophosphorus compound characterized by a benzene ring substituted with a phosphinothioyl group bearing an amino (NH₂) and phenyl (C₆H₅) moiety. These compounds share a phosphoramidothioate backbone but differ in substituents, influencing their chemical reactivity, applications, and toxicity .
Properties
CAS No. |
17366-80-2 |
|---|---|
Molecular Formula |
C12H12NPS |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
[amino(phenyl)phosphinothioyl]benzene |
InChI |
InChI=1S/C12H12NPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15) |
InChI Key |
DUAHLEGVGGUOBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N |
Synonyms |
Diphenyl(amino)phosphine sulfide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between [Amino(phenyl)phosphinothioyl]benzene and its analogs:
Functional Group Impact on Properties
- Hydrolysis Stability: Isofenphos, with an ethoxy group, exhibits slower hydrolysis compared to Isocarbophos (methoxy-substituted), which may degrade faster in alkaline environments . The amino and phenyl groups in this compound likely enhance nucleophilic reactivity, increasing susceptibility to hydrolysis.
- Environmental Persistence: Isofenphos’s branched isopropylamino group contributes to higher lipophilicity and soil adsorption, prolonging its environmental half-life . The phenyl group in the target compound may similarly enhance persistence.
Toxicity and Regulatory Status
- Isofenphos: Classified as a highly toxic organophosphate insecticide. The U.S. EPA revoked its tolerances due to neurotoxic effects and ecological risks .
- Isocarbophos : Acute oral toxicity (LD₅₀ = 28–38 mg/kg in rats) and cholinesterase inhibition. Banned in multiple countries due to high mammalian toxicity .
Research Findings and Gaps
- Synthetic Pathways: Isofenphos is synthesized via condensation of O-ethyl phosphoramidothioate with 2-isopropoxycarbonylphenol . The target compound may follow analogous routes with phenylamine derivatives.
- Analytical Data: Chromatographic methods for Isofenphos (e.g., EPA Method 8141B) could be adapted for analyzing this compound, given structural similarities .
- Knowledge Gaps: Limited data exist on the target compound’s ecotoxicology, metabolic pathways, and regulatory status, necessitating further study.
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